molecular formula C19H24O6 B1666486 Acantholide CAS No. 72548-16-4

Acantholide

Cat. No.: B1666486
CAS No.: 72548-16-4
M. Wt: 348.4 g/mol
InChI Key: MWYCMNPDBWRCKB-XJZCXBHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acantholide is a Sesquiterpene lactone from Acanthospermum glabratum. It has been investigated for anticancer effects, but none were found. It is toxic to humans.

Scientific Research Applications

Anticancer Properties

Acantholide has shown potential in anticancer research. A study by Elkhayat et al. (2004) discovered that this compound E exhibited cytotoxicity against the mouse lymphoma L5187Y cell line, indicating its potential use in cancer treatment (Elkhayat et al., 2004). Furthermore, Saleh et al. (1980) isolated cytotoxic compounds from Acanthospermum glabratum, including this compound, which further supports its potential use in cancer research (Saleh et al., 1980).

Antimicrobial Activity

This compound demonstrates significant antimicrobial activity. The study by Elkhayat et al. (2004) also found that this compound B was active against various bacteria and fungi, including Staphylococcus aureus and Candida albicans (Elkhayat et al., 2004).

Anti-inflammatory and Antioxidant Properties

This compound and related compounds have also been explored for their anti-inflammatory and antioxidant properties. Han et al. (2019) reported that acanthoic acid, a compound related to this compound, modulated lipogenesis in nonalcoholic fatty liver disease via FXR/LXRs-dependent manner, indicating its anti-inflammatory potential (Han et al., 2019).

Properties

CAS No.

72548-16-4

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(6E,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate

InChI

InChI=1S/C19H24O6/c1-10(2)18(22)25-17-13(9-20)7-5-6-11(3)8-14-15(16(17)21)12(4)19(23)24-14/h7-10,14-17,21H,4-6H2,1-3H3/b11-8+,13-7-

InChI Key

MWYCMNPDBWRCKB-XJZCXBHUSA-N

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2

SMILES

CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acantholide;  NSC 277282;  NSC277282;  NSC-277282

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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